REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9][CH2:10]O)=[CH:3][CH:2]=1.S(Cl)([Cl:14])=O>C(Cl)(Cl)Cl>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9][CH2:10][Cl:14])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CCCCO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The volatiles are removed in vacuo
|
Type
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TEMPERATURE
|
Details
|
The residue is cooled to 0° C.
|
Type
|
ADDITION
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Details
|
treated with 50 mL of cold 10% sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with three 100-mL portions of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvents are removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CCCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |